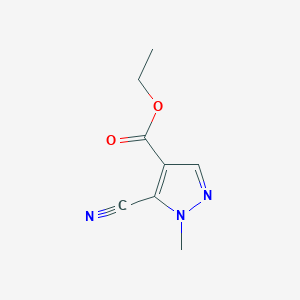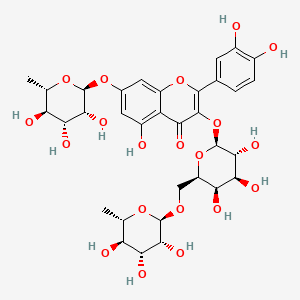
2,2'-Dinitrobenzidine
Vue d'ensemble
Description
2,2'-Dinitrobenzidine is a useful research compound. Its molecular formula is C12H10N4O4 and its molecular weight is 274.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Détermination de la Constante d'Ionisation
2,2'-Dinitrobenzidine : a été utilisée dans la détermination des constantes d'ionisation au sein des composés chimiques . Les constantes d'ionisation sont essentielles pour comprendre l'acidité et la basicité des substances dans divers solvants, ce qui est crucial pour prédire le comportement des composés dans différentes réactions chimiques.
Études Électrochimiques
Ce composé joue un rôle dans les études électrochimiques, en particulier dans les processus de réduction électrochimique . De telles études sont essentielles pour développer de nouveaux matériaux et comprendre les mécanismes de transfert d'électrons qui peuvent être appliqués dans la technologie des batteries et la prévention de la corrosion.
Synthèse des Colorants et des Pigments
This compound : sert de précurseur dans la synthèse des colorants et des pigments . Ces colorants et pigments ont des applications allant de la fabrication textile à la production de matériaux colorés pour un usage industriel.
Chimie Analytique
En chimie analytique, This compound est utilisée comme réactif pour diverses méthodes analytiques. Ses propriétés permettent le développement de tests et d'essais qui peuvent détecter et quantifier d'autres substances.
Synthèse Organique
Le composé est impliqué dans la synthèse de cadres organiques covalents (COFs), qui sont utilisés pour diverses réactions organiques . Les COFs ont des applications potentielles dans la catalyse, le stockage de gaz et comme capteurs.
Études d'Impact Environnemental
La recherche impliquant This compound s'étend également aux études d'impact environnemental, où ses effets sur les écosystèmes et son comportement dans différentes conditions environnementales sont évalués . Ceci est crucial pour comprendre les implications à long terme de son utilisation et garantir la sécurité environnementale.
Mécanisme D'action
Target of Action
It is known that nitrobenzidines, including 2,2’-dinitrobenzidine, are often involved in electrochemical reactions .
Mode of Action
2,2’-Dinitrobenzidine (also known as 2,3’-DNB) undergoes an electrochemical reduction process. This process involves a single diffusion-limited irreversible polarographic wave in buffered aqueous methanol . Microcoulometric experiments indicate a transfer of ten electrons in the reduction . Cyclic voltammetric studies show direct proof for the existence of a nitroso intermediate .
Biochemical Pathways
It is known that nitrobenzenes, including 2,2’-dinitrobenzidine, can be involved in various bacterial degradation pathways .
Pharmacokinetics
The ionisation constants of 2,2’-dinitrobenzidine were determined spectrophotometrically in 33-3% (w/w) methanol . This could potentially impact its bioavailability.
Result of Action
The electrochemical reduction of 2,2’-dinitrobenzidine results in the formation of a nitroso intermediate .
Action Environment
The action of 2,2’-Dinitrobenzidine is influenced by the environment in which it is present. For instance, its electrochemical reduction occurs in buffered aqueous methanol . The stability and working potential range of the modified electrodes were also studied .
Analyse Biochimique
Biochemical Properties
2,2’-Dinitrobenzidine participates in various biochemical reactions. It can undergo reductive cyclization with hydrazine hydrate and Pd-C as a catalyst to form 3,8-DABCC and its 5-oxide derivative (3,8-DABCCNO) . The compound can also be reduced electrochemically, a process that involves the transfer of ten electrons and results in the formation of a nitroso intermediate .
Cellular Effects
For instance, nitrobenzene can cause oxidative stress, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that 2,2’-Dinitrobenzidine could have similar effects due to its structural similarity to nitrobenzene.
Molecular Mechanism
The molecular mechanism of 2,2’-Dinitrobenzidine involves its reduction, which is a ten-electron process resulting in the formation of a nitroso intermediate . This process is facilitated by the presence of the nitro groups, which are electron-withdrawing and can stabilize the negative charge developed during reduction .
Propriétés
IUPAC Name |
4-(4-amino-2-nitrophenyl)-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJXQZAKAOGYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])C2=C(C=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207266 | |
| Record name | 2,2'-Dinitrobenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5855-71-0 | |
| Record name | 2,2'-Dinitrobenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dinitrobenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)






![2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide](/img/structure/B1598799.png)
